molecular formula C9H15BN2O4 B580825 (1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid CAS No. 1217501-27-3

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B580825
CAS No.: 1217501-27-3
M. Wt: 226.039
InChI Key: JCGANVBFCXPIOL-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H15BN2O4 and its molecular weight is 226.039. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

Properties

IUPAC Name

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGANVBFCXPIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681572
Record name [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-27-3
Record name 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-methylpyrazole-5-boronic acid
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